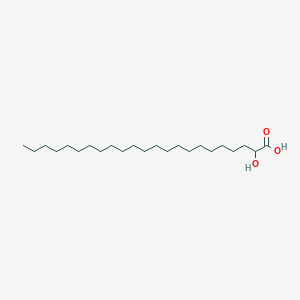

2-Hydroxytricosanoic acid

Description

Properties

IUPAC Name |

2-hydroxytricosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWLIRVAYJRWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949467 | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2718-37-8, 26632-12-2 | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxytricosanoic Acid: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid (C23H46O3) is a saturated 2-hydroxy very-long-chain fatty acid that has garnered increasing interest within the scientific community. Its presence in various natural sources and its association with important biological structures, such as sphingolipids, underscore its potential significance in physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, natural occurrences, and analytical methodologies for this compound, aimed at researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Discovery

The first significant report on the isolation and characterization of this compound from a natural source dates back to 1989. In a study focused on the lipid composition of the Caribbean marine sponge Amphimedon compressa, this compound, along with 2-hydroxydocosanoic acid, was identified as a major constituent of the phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497) fractions of the sponge's lipids.

Natural Sources

This compound has been identified in a diverse range of organisms, spanning the marine, plant, and animal kingdoms.

Marine Organisms

Marine sponges are a particularly rich source of this compound. Its presence has been documented in the following species:

-

Amphimedon compressa : As the source of its initial discovery, this sponge contains a significant amount of this compound.

-

Aplysina lacunosa

-

Pseudosuberites sp.

-

Suberites massa

Plants

This compound has also been detected in the plant kingdom, indicating its broader distribution in nature. Notable plant sources include:

-

Eucalyptus globulus : Found in the inner bark of this tree.

-

Grapevine (Vitis vinifera) : Detected in the leaves of various cultivars, including wild, kiyomi, and zweigeltrepe varieties.

Animals and Other Organisms

The presence of this compound extends to the animal kingdom, where it is often a component of complex lipids.

-

Caenorhabditis elegans : This nematode is known to have 2-hydroxy fatty acids as part of its metabolome.

-

Mammalian Tissues : In mammals, 2-hydroxy fatty acids, including by extension this compound, are primarily found as components of sphingolipids, which are abundant in the nervous system and skin. The biosynthesis is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1]

Quantitative Data

The concentration of this compound can vary significantly depending on the source organism and the specific tissue or lipid fraction analyzed. The following table summarizes the available quantitative data.

| Natural Source | Tissue/Lipid Fraction | Concentration/Abundance |

| Amphimedon compressa | Phosphatidylethanolamine and Phosphatidylserine | 52% of total fatty acids (combined with 2-hydroxydocosanoic acid) |

| Eucalyptus globulus | Inner Bark | Data not available |

| Vitis vinifera (grapevine) | Leaves | Data not available |

Biosynthesis and Signaling Pathways

In mammals, the synthesis of 2-hydroxy fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] This enzyme, located in the endoplasmic reticulum, hydroxylates a fatty acid at the alpha-carbon (C-2) position.[1] The resulting 2-hydroxy fatty acid can then be incorporated into various sphingolipids, such as ceramides (B1148491) and galactosylceramides. These 2-hydroxylated sphingolipids are crucial for the structural integrity of the myelin sheath in the nervous system and for the skin's permeability barrier.[1]

Recent studies have also implicated FA2H and its products in cellular signaling pathways related to cancer. Overexpression of FA2H, and consequently the production of 2-hydroxy fatty acids, has been shown to increase the chemosensitivity of gastric cancer cells by inhibiting the mTOR/S6K1/Gli1 signaling pathway.[1]

Caption: Biosynthesis of 2-hydroxy fatty acids by FA2H and their role in cellular functions and cancer signaling.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve lipid extraction, purification, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Marine Sponges (General Protocol)

-

Sample Preparation: Lyophilize the fresh sponge tissue to remove water. Grind the dried tissue into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction of the powdered sponge tissue with a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent mixture for 8-12 hours.

-

Alternatively, use a modified Bligh-Dyer method: homogenize the powdered tissue in a mixture of chloroform, methanol, and water.

-

-

Phase Separation: After extraction, partition the extract by adding water to separate the chloroform layer (containing lipids) from the aqueous methanol layer.

-

Solvent Removal: Evaporate the chloroform from the lipid-containing layer under reduced pressure using a rotary evaporator.

-

Purification: The crude lipid extract can be further purified using column chromatography on silica (B1680970) gel to separate different lipid classes.

Lipid Extraction from Plant Leaves (General Protocol)

-

Sample Preparation: Fresh leaves should be immediately frozen in liquid nitrogen and then lyophilized. Grind the dried leaves into a fine powder.

-

Enzyme Inactivation: To prevent enzymatic degradation of lipids, immerse the powdered leaf tissue in hot isopropanol (B130326) (e.g., 75°C) for a few minutes.

-

Extraction:

-

Homogenize the tissue in a chloroform:methanol (2:1, v/v) mixture.

-

Allow the mixture to stir for several hours at room temperature.

-

-

Washing: Add a salt solution (e.g., 0.9% NaCl) to the extract to wash away non-lipid contaminants. Centrifuge to separate the phases.

-

Solvent Removal: Collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

Derivatization for GC-MS Analysis

To make this compound suitable for GC-MS analysis, the carboxylic acid and hydroxyl groups must be derivatized to increase their volatility. A two-step derivatization is commonly employed:

-

Esterification (Methylation):

-

Treat the dried lipid extract with a methylating agent such as boron trifluoride in methanol (BF3-MeOH) or methanolic HCl.

-

Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 15-60 minutes) to convert the carboxylic acid group to a methyl ester.

-

Extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.

-

-

Silylation:

-

Evaporate the solvent from the FAMEs fraction.

-

Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 60°C) for about 30-60 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100-150°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a period. The exact program will depend on the column and the complexity of the sample.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions characteristic of the 2-hydroxy fatty acid TMS-ether methyl esters.

-

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a fascinating very-long-chain fatty acid with a widespread natural distribution. Its discovery in marine sponges and subsequent identification in plants and animals highlight its conserved biological presence. The elucidation of its biosynthetic pathway via FA2H and its role as a constituent of structurally and functionally important sphingolipids have opened new avenues for research, particularly in the fields of neurobiology and oncology. The analytical methods outlined in this guide provide a robust framework for the continued investigation of this and other 2-hydroxy fatty acids in various biological matrices. Further research, especially in quantifying its presence in plant sources and exploring its full range of biological activities, is warranted and holds promise for future applications in medicine and biotechnology.

References

The Presence and Significance of 2-Hydroxytricosanoic Acid in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of novel chemical entities with significant potential for biomedical and pharmaceutical applications. Among the myriad of compounds produced by marine organisms, fatty acids and their derivatives represent a class of molecules with diverse biological activities. This technical guide focuses on 2-Hydroxytricosanoic acid, a very-long-chain alpha-hydroxy fatty acid that has been identified in several marine organisms. This document provides a comprehensive overview of its occurrence, quantitative data, detailed experimental protocols for its study, and an exploration of its potential biological roles and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and marine biotechnology.

Occurrence and Quantitative Data of this compound in Marine Organisms

This compound has been primarily identified in marine sponges, where it can be a significant component of the organism's lipid profile. These alpha-hydroxy fatty acids are typically found esterified to phospholipids (B1166683) within the cell membranes, suggesting a structural role in maintaining membrane fluidity and integrity.

Below is a summary of the quantitative data available on the occurrence of this compound and related 2-hydroxy fatty acids in specific marine sponges.

| Marine Organism | Sample Type | 2-Hydroxy Fatty Acid(s) | Concentration/Abundance | Reference(s) |

| Amphimedon compressa | Total Fatty Acids | 2-Hydroxydocosanoic acid & this compound | 52% of total fatty acid mixture | |

| Pseudosuberites sp. | Total Fatty Acids | Series of C22-C27 2-hydroxy long-chain fatty acids | ~50% of total fatty acid mixture | [1] |

| 2-Hydroxyhexacosanoic acid | 26% of total fatty acid mixture | [1] | ||

| Smenospongia aurea | Phospholipids (Phosphatidylethanolamine) | 2-Hydroxy-22-methyltricosanoic acid | Presence confirmed, but not quantified as a percentage of total fatty acids. | [2][3] |

| Aplysina lacunosa | Phospholipids | Alpha-hydroxy fatty acids | "Considerable amounts" reported, but not specifically quantified. | [2][3] |

| Verongula gigantea | Phospholipids | Series of C20-C25 2-hydroxy fatty acids | Presence confirmed, but not quantified as a percentage of total fatty acids. | [4] |

| Aplysina archeri | Phospholipids | Series of C20-C25 2-hydroxy fatty acids | Presence confirmed, but not quantified as a percentage of total fatty acids. | [4] |

Experimental Protocols

The study of this compound from marine organisms involves a multi-step process encompassing extraction, isolation, and characterization. The following protocols are a synthesis of methodologies reported in the literature for the analysis of 2-hydroxy fatty acids from marine sponges.

Workflow for the Analysis of this compound

Lipid Extraction

This protocol is based on the widely used Folch or Bligh & Dyer methods for total lipid extraction.

-

Materials:

-

Homogenizer

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Homogenize a known weight of the freeze-dried marine organism tissue with a chloroform:methanol (2:1, v/v) solution. Use a solvent volume that is approximately 20 times the volume of the tissue sample.

-

After homogenization, agitate the mixture for 15-20 minutes at room temperature.

-

Filter the mixture to remove solid debris.

-

To the filtrate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

-

Saponification and Extraction of Free Fatty Acids

This step cleaves the fatty acids from the glycerol (B35011) backbone of phospholipids and triglycerides.

-

Materials:

-

Methanolic KOH or NaOH (e.g., 0.5 M)

-

Hexane (B92381) or diethyl ether

-

HCl or H₂SO₄ for acidification

-

Water bath

-

-

Procedure:

-

Dissolve the dried lipid extract in a small volume of methanolic KOH or NaOH.

-

Heat the mixture in a water bath at 60-80°C for 1-2 hours to ensure complete saponification.

-

After cooling, add water to the mixture and acidify to a pH of approximately 2 using HCl or H₂SO₄. This protonates the fatty acid salts to their free acid form.

-

Extract the free fatty acids from the acidified aqueous solution using several portions of hexane or diethyl ether.

-

Combine the organic extracts and wash with water to remove any remaining mineral acid.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the total free fatty acids.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile form, typically a methyl ester.

-

Materials:

-

Methanolic HCl (e.g., 3 M) or Boron trifluoride-methanol (BF₃-methanol) reagent (14%)

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

-

-

Procedure:

-

To the dried free fatty acid sample, add methanolic HCl or BF₃-methanol.

-

Heat the mixture at 60-100°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.

-

After cooling, add water and extract the FAMEs with hexane.

-

Wash the hexane extract with a saturated NaCl solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

The resulting solution containing the FAMEs is ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of FAMEs.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for FAME analysis.

-

-

Typical GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250-280°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a ramp of 3-5°C/min to a final temperature of 280-300°C, with a final hold time.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

-

Identification: The identification of this compound methyl ester is based on its retention time and the fragmentation pattern in the mass spectrum. Key diagnostic ions for 2-hydroxy FAMEs include a prominent peak at m/z 90, resulting from a McLafferty rearrangement involving the hydroxyl group.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the analysis of both underivatized and derivatized 2-hydroxy fatty acids and is particularly useful for preparative isolation.

-

For Underivatized Fatty Acids (Reversed-Phase HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acetic acid or formic acid to ensure the fatty acids are in their protonated form.

-

Detection: UV detection at low wavelengths (around 205 nm) or, for higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

-

For Derivatized Fatty Acids (for enhanced UV or fluorescence detection):

-

Derivatization: Esterification with a chromophoric or fluorophoric group (e.g., p-bromophenacyl bromide for UV detection).

-

Column and Mobile Phase: Similar to the analysis of underivatized fatty acids, but the detection wavelength is set to the maximum absorbance of the derivatizing group.

-

Potential Signaling Pathways and Biological Functions

While the precise signaling pathways regulated by this compound in marine organisms are yet to be fully elucidated, the broader roles of fatty acids as signaling molecules provide a framework for hypothesizing its function. Fatty acids are known to act as second messengers and modulators of key cellular processes.

The mTOR Signaling Pathway: A Potential Target

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, including lipids. The mTOR signaling pathway exists in two distinct complexes, mTORC1 and mTORC2.

Given that very-long-chain fatty acids are essential components for membrane synthesis and energy storage, it is plausible that this compound, or its metabolites, could act as an intracellular signal of lipid sufficiency, thereby influencing mTORC1 activity. Activation of mTORC1 by fatty acids can promote anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy. Further research is needed to directly link this compound to the regulation of the mTOR pathway in marine invertebrates.

Biosynthesis of 2-Hydroxy Fatty Acids

The synthesis of 2-hydroxy fatty acids in eukaryotes is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the alpha-carbon of a fatty acid. In marine organisms, the presence of this compound suggests the activity of a similar enzymatic system. The regulation of this enzyme's expression and activity could be a key control point in the biological function of this molecule.

Potential Biological Activities

While specific studies on the bioactivity of purified this compound from marine sources are limited, the general biological activities of compounds from marine sponges that produce this fatty acid, as well as the activities of other hydroxy fatty acids, suggest potential therapeutic applications.

-

Anti-inflammatory Activity: Marine sponges are a rich source of compounds with anti-inflammatory properties. Fatty acids and their derivatives can modulate inflammatory responses by interacting with various targets, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by influencing inflammatory signaling pathways such as NF-κB. It is hypothesized that this compound may contribute to the anti-inflammatory profile of the organisms in which it is found.

-

Cytotoxic Activity: Many natural products isolated from marine sponges exhibit potent cytotoxicity against cancer cell lines. The incorporation of very-long-chain fatty acids into the membranes of cancer cells can alter membrane fluidity and the function of membrane-associated proteins, potentially leading to apoptosis or cell cycle arrest. The cytotoxic potential of this compound is an area that warrants further investigation.

Conclusion and Future Directions

This compound is a significant and characteristic component of the lipidome of several marine sponge species. Its high abundance suggests an important structural and physiological role within these organisms. While detailed protocols for its extraction and analysis are well-established, further research is required to fully understand its biological functions and the signaling pathways it may modulate. The potential for this molecule to influence central metabolic regulators like mTOR, and its possible contribution to the known anti-inflammatory and cytotoxic activities of sponge extracts, makes it a compelling target for future drug discovery and development efforts.

Future research should focus on:

-

Quantitative screening: A broader survey of marine organisms to determine the distribution and concentration of this compound.

-

Bioactivity of the pure compound: Isolation of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to definitively determine its anti-inflammatory, cytotoxic, and other biological activities.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Biosynthetic pathway characterization: Identifying and characterizing the fatty acid 2-hydroxylase enzyme(s) responsible for its synthesis in marine organisms, which could open up avenues for biotechnological production.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and characterization of novel 2-hydroxy fatty acids from the phospholipids of the sponge Smenospongia aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Hydroxytricosanoic Acid in the Pathology of Demyelinating Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the function of 2-hydroxytricosanoic acid, a 2-hydroxy very-long-chain fatty acid (VLCFA), in the context of demyelinating diseases. Myelin, the lipid-rich sheath insulating nerve fibers, is crucial for rapid nerve impulse conduction. Its integrity is heavily dependent on a precise lipid composition, in which 2-hydroxylated sphingolipids play a critical structural role. The synthesis of these lipids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). Genetic mutations in the FA2H gene lead to a class of neurodegenerative disorders known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), characterized by progressive demyelination, spastic paraplegia, and brain iron accumulation. This guide will explore the biochemical significance of this compound, present quantitative data on lipid alterations in demyelinating conditions, detail experimental methodologies for its analysis, and visualize the implicated signaling pathways and experimental workflows.

Introduction: The Structural Significance of 2-Hydroxylated Fatty Acids in Myelin

The myelin sheath is a unique biological membrane, with lipids constituting approximately 70-85% of its dry weight.[1] This high lipid content is essential for the close packing and stability of the myelin layers.[1] Among the diverse lipid species, galactosylceramides and sulfatides (B1148509) are particularly abundant, and a significant portion of these contain 2-hydroxylated fatty acids (hFA).[2] It is estimated that 2-hydroxylated sphingolipids comprise about 25% of the lipids in the outer leaflet of the myelin membrane.[2] The 2-hydroxyl group is thought to contribute to the stability of the myelin sheath through the formation of hydrogen bonds.[3]

This compound (C23:0-OH) is a specific very-long-chain 2-hydroxy fatty acid that is a component of these critical myelin sphingolipids. Its synthesis is dependent on the enzyme fatty acid 2-hydroxylase (FA2H).[4] The paramount importance of 2-hydroxylated fatty acids is underscored by the severe neurological consequences of their absence.

The Role of FA2H and this compound in Demyelinating Diseases

The primary evidence linking 2-hydroxylated fatty acids to demyelination comes from studies on Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), an autosomal recessive disorder caused by loss-of-function mutations in the FA2H gene.[5] Individuals with FAHN exhibit a range of neurological symptoms including spasticity, dystonia, ataxia, and cognitive decline, with neuroimaging revealing leukodystrophy (white matter degeneration) and brain iron accumulation.[5][6]

Animal models deficient in Fa2h have corroborated these findings. While the initial formation of myelin appears largely normal in the absence of 2-hydroxylated sphingolipids, these mice develop late-onset axonal and myelin sheath degeneration.[2] This suggests that 2-hydroxylated fatty acids like this compound are not essential for the initial wrapping of axons by oligodendrocytes but are indispensable for the long-term maintenance and stability of the myelin sheath.[7]

In contrast to the structural role of 2-hydroxylated VLCFAs, the accumulation of non-hydroxylated VLCFAs is a hallmark of another demyelinating disease, X-linked adrenoleukodystrophy (X-ALD). In X-ALD, defects in the peroxisomal transporter ABCD1 lead to the buildup of saturated VLCFAs, which are believed to trigger neuroinflammation and demyelination.[8] This highlights the distinct and critical role of the 2-hydroxyl group in the function of VLCFAs within the central nervous system.

Quantitative Analysis of Lipid Alterations in Demyelinating Diseases

Precise quantitative data on this compound in demyelinating diseases is scarce. However, studies analyzing the broader lipid composition of myelin in these conditions provide valuable insights. The following tables summarize available data on changes in related lipid classes.

Table 1: Changes in 2-Hydroxy Fatty Acid-Containing Lipids in FA2H Deficiency

| Lipid Species | Wild-Type Mouse Brain | FA2H Knockout Mouse Brain | Fold Change | Reference |

| 2-Hydroxy Galactosylceramide (hFA-GalCer) | Present | Absent | N/A | [2] |

| Non-Hydroxy Galactosylceramide (nFA-GalCer) | Present | Increased | - | [2] |

| 2-Hydroxy Sulfatide (hFA-Sulfatide) | Present | Absent | N/A | [2] |

| Non-Hydroxy Sulfatide (nFA-Sulfatide) | Present | Increased | - | [2] |

Note: While specific concentrations were not provided in the reference, the study clearly demonstrates the complete absence of 2-hydroxylated sphingolipids and a compensatory increase in their non-hydroxylated counterparts in FA2H deficient mice.

Table 2: Alterations of Myelin Lipids in Multiple Sclerosis (MS) Lesions

| Lipid Class | Control White Matter (Relative Abundance %) | MS Lesion (Relative Abundance %) | Key Findings | Reference |

| Sphingolipids | Normal | Reduced | Reduction in long-chain ceramides (B1148491) and hexosylceramides. | [9] |

| Sulfatides | Normal | Reduced | Decrease in long-chain sulfatides. | [9] |

| Glycerophospholipids | Normal | Increased | Upregulation of polyunsaturated species. | [9] |

Note: This table reflects general trends observed in lipidomic studies of MS lesions. The specific changes in this compound are not detailed but are encompassed within the broader sphingolipid and sulfatide categories.

Experimental Protocols

Extraction and Quantification of this compound from Brain Tissue via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesized methodology based on established procedures for the analysis of hydroxylated fatty acids.

4.1.1. Materials and Reagents

-

Brain tissue (e.g., corpus callosum from control and diseased animal models)

-

Internal Standard: Isotopically labeled this compound (e.g., D3-2-hydroxytricosanoic acid)

-

Chloroform/Methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Nitrogen gas supply

-

Boron trifluoride (BF3) in methanol (14%)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

4.1.2. Procedure

-

Tissue Homogenization and Lipid Extraction (Folch Method):

-

Accurately weigh approximately 100 mg of frozen brain tissue.

-

Add a known amount of the internal standard.

-

Homogenize the tissue in 20 volumes of ice-cold chloroform/methanol (2:1, v/v).

-

Agitate the homogenate for 20 minutes at 4°C.

-

Centrifuge at 3000 x g for 10 minutes to pellet the tissue debris.

-

Collect the supernatant (total lipid extract).

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen gas.

-

-

Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic KOH.

-

Incubate at 80°C for 1 hour to saponify the lipids.

-

Cool the sample and add 1 mL of 14% BF3 in methanol.

-

Incubate at 100°C for 20 minutes for transesterification to FAMEs.

-

Quench the reaction by adding 2 mL of distilled water and 1 mL of hexane.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice and pool the organic layers.

-

Evaporate the hexane under a stream of nitrogen.

-

-

Silylation of Hydroxyl Groups:

-

To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Incubate at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

Evaporate the derivatization reagents under nitrogen and reconstitute the sample in a known volume of hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions for the TMS derivative of this compound methyl ester and its internal standard.

-

4.1.3. Quantification

-

Generate a standard curve using known concentrations of this compound standard and a fixed amount of the internal standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualization of Pathways and Workflows

Signaling Pathways Implicated in FA2H Deficiency

The precise signaling cascade leading from the absence of 2-hydroxylated sphingolipids to demyelination is still under investigation. However, research suggests the involvement of pathways related to cellular stress, apoptosis, and inflammation. The following diagram illustrates a plausible signaling pathway.

Caption: Inferred signaling pathway in FA2H deficiency.

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the experimental protocol for the quantification of this compound from brain tissue.

Caption: Experimental workflow for GC-MS analysis.

Conclusion and Future Directions

This compound, as a key constituent of myelin sphingolipids, plays an indispensable role in the long-term stability and integrity of the myelin sheath. Its absence, due to mutations in the FA2H gene, is a direct cause of the demyelination observed in FAHN. This technical guide has provided an overview of its function, summarized the current understanding of lipid alterations in demyelinating diseases, offered a detailed experimental protocol for its analysis, and visualized the associated cellular pathways and workflows.

Future research should focus on obtaining more precise quantitative data on the levels of this compound and other 2-hydroxylated fatty acids in various demyelinating diseases, including multiple sclerosis. Elucidating the exact downstream signaling events triggered by the lack of these lipids will be crucial for identifying novel therapeutic targets. Furthermore, exploring strategies to restore the levels of 2-hydroxylated sphingolipids in the brain could open new avenues for the treatment of FAHN and potentially other demyelinating disorders. The development of lipid-based therapies that can cross the blood-brain barrier and be incorporated into myelin represents a promising, albeit challenging, future direction for drug development in this field.

References

- 1. Machine learning approach identifies new pathways associated with demyelination in a viral model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration | Journal of Neuroscience [jneurosci.org]

- 3. 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myelination in the absence of UDP-galactose:ceramide galactosyl-transferase and fatty acid 2 -hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disrupted Myelination in FAHN: Insights from a Patient-Specific hiPSC Neuron–Oligodendrocyte Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 8. Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spatial lipidomics reveals demyelination and remyelination dynamics in the mouse brain | Luxembourg Institute of Science and Technology [list.lu]

Alpha-oxidation of very-long-chain fatty acids like 2-Hydroxytricosanoic acid.

An In-Depth Technical Guide to the Alpha-Oxidation of Very-Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-oxidation pathway, a critical metabolic process for the degradation of specific fatty acids that cannot be metabolized through beta-oxidation. The focus is on the catabolism of very-long-chain fatty acids (VLCFAs), particularly 2-hydroxytricosanoic acid, detailing the biochemical cascade, key enzymes, cellular localization, and associated pathologies.

Introduction to Alpha-Oxidation

Alpha-oxidation (α-oxidation) is a metabolic pathway that shortens fatty acids by a single carbon atom from the carboxyl end.[1][2] This process is essential for the breakdown of fatty acids that have a methyl group at their beta-carbon (C3), which physically blocks the enzymes of the beta-oxidation pathway.[2][3][4] The most studied substrate for α-oxidation is phytanic acid, a 3-methyl branched-chain fatty acid obtained from the human diet through dairy products, ruminant fats, and some fish.[5][6][7]

Beyond branched-chain fatty acids, α-oxidation is also the primary degradation route for straight-chain 2-hydroxy fatty acids, including very-long-chain fatty acids (VLCFAs) like this compound.[8][9] The entire process of alpha-oxidation for these substrates is believed to occur within peroxisomes, membrane-bound organelles that house various lipid metabolic functions.[1][3][10][11] The resulting (n-1) fatty acid can subsequently enter the peroxisomal beta-oxidation pathway for further catabolism.[1][4]

Biochemical Pathway of 2-Hydroxy Fatty Acid Alpha-Oxidation

The degradation of a 2-hydroxy VLCFA such as this compound (C23) begins with the molecule already hydroxylated at the alpha-carbon. This process is distinct from the pathway for phytanic acid, which first requires hydroxylation. The principal pathway for this compound occurs in the peroxisomes and involves three key steps.[8]

Step 1: Activation to Acyl-CoA Derivative The initial step involves the activation of the 2-hydroxy fatty acid by attaching Coenzyme A (CoA) to form its corresponding acyl-CoA derivative, in this case, 2-hydroxytricosanoyl-CoA.[8] This reaction is catalyzed by an acyl-CoA synthetase.

Step 2: Carbon-Carbon Bond Cleavage This is the core step of α-oxidation for this substrate. The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), which is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP), catalyzes the cleavage of the carbon-carbon bond between the first (C1) and second (C2) carbons of 2-hydroxytricosanoyl-CoA.[8][12][13] This reaction yields two products:

-

An aldehyde that is one carbon shorter than the original fatty acid (docosanal, a C22 aldehyde).[8]

-

Formyl-CoA, which is subsequently broken down into formate (B1220265) and eventually carbon dioxide (CO2).[1][12][13]

Step 3: Oxidation of the Aldehyde The resulting (n-1) aldehyde, docosanal, is then oxidized to its corresponding carboxylic acid, docosanoic acid (C22).[1] This reaction is carried out by an NAD(P)+ dependent fatty aldehyde dehydrogenase.[14][15]

The final product, docosanoic acid, is now a straight-chain VLCFA that can be further degraded through the peroxisomal beta-oxidation pathway.[8]

References

- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 2. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. nepjol.info [nepjol.info]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | High-Purity Fatty Acid | RUO [benchchem.com]

- 9. molbiolcell.org [molbiolcell.org]

- 10. biochemden.com [biochemden.com]

- 11. portlandpress.com [portlandpress.com]

- 12. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxytricosanoic Acid: A Potential Biomarker in Peroxisomal Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a very long-chain, saturated 2-hydroxy fatty acid that has emerged as a potential biomarker for a class of severe metabolic disorders known as peroxisomal biogenesis disorders (PBDs). These genetic conditions, which include Zellweger syndrome, are characterized by the failure to form functional peroxisomes, leading to the accumulation of specific metabolites. This guide provides a comprehensive overview of the role of this compound in these disorders, detailing its metabolism, analytical methodologies for its detection, and its potential involvement in cellular signaling pathways.

Biosynthesis and Metabolism of this compound

The metabolism of this compound is intricately linked to peroxisomal function. Its synthesis and degradation are key processes that are disrupted in peroxisomal disorders.

Biosynthesis: this compound is synthesized from its parent fatty acid, tricosanoic acid, through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme introduces a hydroxyl group at the alpha-carbon (C-2) of the fatty acid.

Degradation: The breakdown of this compound occurs in the peroxisomes via a process called α-oxidation. This pathway is distinct from the more common β-oxidation and is essential for the degradation of fatty acids with a methyl group at the β-carbon, as well as 2-hydroxy fatty acids. The key enzyme in this process is 2-hydroxyphytanoyl-CoA lyase, which cleaves the 2-hydroxy acyl-CoA into formyl-CoA and an aldehyde that is one carbon shorter. In PBDs, the absence of functional peroxisomes leads to a blockage of α-oxidation and the subsequent accumulation of 2-hydroxy fatty acids, including this compound.

The Occurrence and Analysis of 2-Hydroxytricosanoic Acid in Plant and Animal Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid (2-OH-C23:0) is a saturated 2-hydroxy very-long-chain fatty acid. As a member of the broader class of alpha-hydroxy fatty acids (AHAs), it plays a significant role in the structure and function of complex lipids, particularly sphingolipids, in a variety of organisms. While not as commonly studied as its shorter-chain or even-chain counterparts, the presence of this compound in biological systems points to specific enzymatic pathways and physiological roles. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound in plant and animal tissues, detailed experimental protocols for its analysis, and an exploration of the metabolic pathways in which it is involved.

Data Presentation: Natural Abundance of this compound

Quantitative data for this compound is notably sparse in publicly available literature, with most studies focusing on the general class of 2-hydroxy fatty acids. However, existing research confirms its presence in various organisms, particularly in marine life and as a component of complex lipids in mammals.

Table 1: Quantitative Abundance of this compound in Animal Tissues

| Organism | Tissue/Lipid Fraction | Method of Analysis | Concentration/Abundance | Reference(s) |

| Amphimedon compressa (Marine Sponge) | Phospholipids | GC-MS | 11.5% of total saturated hydroxy fatty acids | [1] |

| Various Echinoderms | Total Lipids | GC-MS/MS | Detected, but not individually quantified | [2] |

| Ruminants | Milk Fat | GC-MS | 2-hydroxy fatty acids are present as minor components; C23 not specified. | [3][4][5][6][7][8][9] |

Table 2: Qualitative Occurrence of 2-Hydroxy Very-Long-Chain Fatty Acids (including C23) in Plant Tissues

| Plant Group/Species | Tissue/Component | Primary Function/Role | Reference(s) |

| General (various species) | Suberin (roots, bark) | Protective barrier, control of water and solute transport | [4][10][11][12] |

| Arabidopsis thaliana | Suberin (roots, seed coat) | Regulation of apoplastic transport, pathogen defense | [4] |

| Nuts and Seeds | Seed Oil/Lipids | Energy storage, membrane components | [12][13][14][15][16][17][18] |

Note: While 2-hydroxy fatty acids are known components of suberin and have been detected in various plant lipid analyses, specific quantitative data for this compound remains largely unreported.

Signaling and Biosynthetic Pathways

This compound is primarily synthesized through the alpha-oxidation of its precursor, tricosanoic acid. In mammals, it is a key component of sphingolipids, which are integral to cell membrane structure and signaling.

Mammalian Sphingolipid Biosynthesis Incorporating this compound

The biosynthesis of sphingolipids containing this compound follows the general pathway of sphingolipid synthesis, with the key differentiating step being the alpha-hydroxylation of the fatty acid precursor. This pathway is crucial for the formation of 2-hydroxy-ceramides and other complex sphingolipids.

Caption: Mammalian biosynthesis of 2-hydroxy-sphingolipids.

Plant Biosynthesis of Tricosanoic Acid (C23:0) Precursor

The precursor to this compound is tricosanoic acid, a very-long-chain fatty acid (VLCFA). In plants, VLCFAs are synthesized in the endoplasmic reticulum through the fatty acid elongation (FAE) system. The synthesis of an odd-chain fatty acid like tricosanoic acid starts with an odd-chain primer, typically propionyl-CoA, followed by cycles of elongation.

Caption: Plant biosynthesis of the tricosanoic acid precursor.

Experimental Protocols

The analysis of this compound requires specialized analytical techniques due to its long-chain nature and the presence of a hydroxyl group. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.[19][20][21]

Workflow for the Analysis of this compound

Caption: General workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of fatty acids after conversion to volatile derivatives. For 2-hydroxy fatty acids, a two-step derivatization is typically required.

Objective: To quantify this compound in a biological sample.

Methodology:

-

Lipid Extraction:

-

Homogenize the tissue sample.

-

Extract total lipids using a modified Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.[20]

-

Collect the organic phase containing the lipids.

-

-

Saponification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add methanolic NaOH or KOH (e.g., 0.5 M) and heat at 80-100°C for 1-2 hours to hydrolyze the ester linkages and release the fatty acids.

-

Acidify the solution with HCl to protonate the fatty acids.

-

Extract the free fatty acids with a non-polar solvent like hexane.

-

-

Derivatization:

-

Esterification: Convert the carboxylic acid group to a methyl ester by heating with BF₃-methanol or acidic methanol. This produces 2-hydroxy-tricosanoate methyl ester.

-

Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases the volatility of the compound. The reaction is typically carried out at 60-80°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A polar capillary column (e.g., DB-23, SP-2380) is suitable for separating fatty acid methyl esters.

-

Injector: Split/splitless injector at a temperature of 250-280°C.

-

Oven Program: A temperature gradient is used, for example, starting at 100°C, ramping to 250°C at 3-5°C/min, and holding for a period to ensure elution of very-long-chain fatty acids.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification of unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification of known compounds, monitoring characteristic ions of the derivatized this compound.

-

-

-

Quantification:

-

An internal standard (e.g., a deuterated or odd-chain 2-hydroxy fatty acid not present in the sample) should be added at the beginning of the sample preparation for accurate quantification.

-

A calibration curve is generated using a pure standard of this compound subjected to the same derivatization procedure.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive derivatization compared to GC-MS.[19][20][21]

Objective: To quantify this compound in a biological sample using a multiple reaction monitoring (MRM) method.

Methodology:

-

Lipid Extraction and Saponification:

-

Follow the same procedure as for the GC-MS protocol to obtain the free fatty acids.

-

-

Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

While underivatized fatty acids can be analyzed in negative ion mode, derivatization of the carboxylic acid group can improve ionization efficiency and chromatographic retention.

-

Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or an amine-containing tag allows for analysis in positive ion mode with high sensitivity.[5]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 or C8 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid (for positive mode) or ammonium (B1175870) acetate (B1210297) (for negative mode).

-

Flow Rate: Typical analytical flow rates of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometer:

-

Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivatization.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound (and its derivatized form) are monitored.

-

Precursor Ion (Negative Mode, Underivatized): [M-H]⁻, m/z 369.3

-

Product Ions: Characteristic fragments resulting from the collision-induced dissociation of the precursor ion (e.g., loss of water, decarboxylation). These transitions need to be optimized using a pure standard.

-

-

-

-

Quantification:

-

A stable isotope-labeled internal standard (e.g., D₄-2-hydroxytricosanoic acid) is ideal for the most accurate quantification.

-

A calibration curve is prepared with a pure standard of this compound.

-

Conclusion

This compound is a naturally occurring very-long-chain fatty acid found in a range of organisms from marine sponges to plants and mammals. Its primary role appears to be as a structural component of complex lipids, such as sphingolipids and suberin, which are vital for membrane integrity and the formation of protective barriers. While its presence is confirmed in various tissues, detailed quantitative data remains limited, highlighting an area for future research. The analytical methodologies outlined in this guide, particularly GC-MS and LC-MS/MS, provide robust frameworks for the accurate identification and quantification of this and other 2-hydroxy fatty acids. A deeper understanding of the distribution and metabolism of this compound will be crucial for elucidating its specific physiological functions and its potential as a biomarker or therapeutic target in various diseases.

References

- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Optimised Method for Short-Chain Fatty Acid Profiling of Bovine Milk and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Relationship between oxygenated fatty acid and milk fat concentration during diet-induced milk fat depression in dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Czech Journal of Animal Science: Fatty acid composition of cow milk fat produced on low-input mountain farms [cjas.agriculturejournals.cz]

- 10. mdpi.com [mdpi.com]

- 11. Purification of archetypal soybean root suberin mostly comprising alka(e)noic acids using an ionic liquid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combined Transcriptome and Lipidomic Analyses of Lipid Biosynthesis in Macadamia ternifolia Nuts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comparison of Lipid Contents in Different Types of Peanut Cultivars Using UPLC-Q-TOF-MS-Based Lipidomic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipidomic analyses of five cultivars. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. air.unimi.it [air.unimi.it]

- 20. This compound | High-Purity Fatty Acid | RUO [benchchem.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Analysis of 2-Hydroxytricosanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of 2-Hydroxytricosanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of this compound, a two-step derivatization process is employed. This involves an initial esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This derivatization enhances the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. This method is crucial for researchers investigating metabolic pathways, such as fatty acid alpha-oxidation, and for professionals in drug development studying lipid metabolism and related disorders.

Introduction

This compound is a 2-hydroxy long-chain fatty acid. The analysis of such compounds is essential in various research fields, including the study of metabolic disorders where abnormal levels of hydroxy fatty acids can be indicative of specific enzymatic defects. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The derivatization of polar functional groups is a critical step in the GC-MS analysis of non-volatile molecules like this compound. The conversion to their corresponding methyl ester and TMS ether derivatives significantly improves their chromatographic behavior and allows for sensitive and specific detection by the mass spectrometer.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 2-Hydroxytricosanoic acid quantification.

An Application Note and Protocol for the Quantification of 2-Hydroxytricosanoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a 2-hydroxy very-long-chain fatty acid (VLCFA). The quantification of specific VLCFAs is crucial in biomedical research and clinical diagnostics, particularly for monitoring metabolic disorders such as peroxisomal biogenesis disorders.[1] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward liquid-liquid extraction for sample cleanup and reversed-phase chromatography for separation.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a biological sample. After extraction, the analytes are separated using a C18 reversed-phase HPLC column.[2][3] The separated compounds are then ionized using electrospray ionization (ESI) in negative mode and detected by a triple quadrupole mass spectrometer.[4] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5]

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d4)

-

LC-MS grade water[2]

-

LC-MS grade methanol[2]

-

LC-MS grade acetonitrile[2]

-

LC-MS grade isopropanol (B130326)

-

Formic acid (≥98%)[2]

-

Hexane (B92381) (HPLC grade)

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Glass test tubes (12 x 75 mm)[3]

Sample Preparation Protocol: Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from a 100 µL plasma sample.

-

Aliquoting: Pipette 100 µL of plasma sample, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 at 1 µg/mL in methanol) to each tube.

-

Protein Precipitation: Add 300 µL of cold isopropanol to each tube to precipitate proteins.[6]

-

Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean glass test tube.

-

Extraction: Add 1.0 mL of hexane to the supernatant, vortex for 3 minutes, and centrifuge at 2,000 x g for 5 minutes to separate the layers.[3]

-

Collection: Transfer the upper organic (hexane) layer to a new clean tube.[3]

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 Methanol:Water) and vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to pellet any remaining particulates.

-

Transfer: Transfer the final supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

A reversed-phase separation is performed using a C18 column.[3][7] The use of a C8 column is also a viable alternative for fatty acid analysis.[4][8]

| Parameter | Value |

| HPLC System | Ultimate 3000 or equivalent[7] |

| Column | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) or equivalent[7] |

| Mobile Phase A | Water with 0.1% Formic Acid[7] |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min[7] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 15°C[6] |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 80 |

| 2.0 | 80 |

| 12.0 | 98 |

| 15.0 | 98 |

| 15.1 | 80 |

| 18.0 | 80 |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization.

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI)[7] |

| Spray Voltage | -2.5 kV[7] |

| Capillary Temp | 320°C[7] |

| Sheath Gas Flow | 40 (arbitrary units)[7] |

| Aux Gas Flow | 10 (arbitrary units)[7] |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 369.4 | 325.4 | -15 |

| This compound-d4 (IS) | 373.4 | 329.4 | -15 |

Note: The molecular weight of this compound (C23H46O3) is 370.62 g/mol . The precursor ion [M-H]⁻ is m/z 369.4. The product ion corresponds to the loss of CO2 (decarboxylation).

Data Presentation and Quantitative Performance

Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.

Table 3: Summary of Expected Quantitative Performance

| Parameter | Expected Value |

| Linear Range | 5 - 2,500 ng/mL |

| LLOQ | 5 ng/mL |

| ULOQ | 2,500 ng/mL |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Recovery | > 80% |

Note: These values are typical for LC-MS/MS assays and should be established during method validation.[1]

Visualization of Experimental Workflow

Caption: Workflow for this compound quantification.

References

- 1. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. air.unimi.it [air.unimi.it]

- 7. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jsbms.jp [jsbms.jp]

Application Note and Protocol for GC-MS Analysis of 2-Hydroxytricosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a long-chain hydroxy fatty acid that plays a role in various biological processes. Its accurate quantification is crucial in several research areas, including the study of metabolic disorders and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and selectivity. However, the inherent polarity and low volatility of this compound make it unsuitable for direct GC-MS analysis.[1][2]

To overcome these limitations, a chemical derivatization process is necessary. This involves converting the polar carboxyl and hydroxyl functional groups into less polar, more volatile, and thermally stable derivatives.[3] The most common and effective approach for hydroxy fatty acids is a two-step derivatization:

-

Esterification: The carboxylic acid group (-COOH) is converted into a methyl ester (-COOCH₃), typically a Fatty Acid Methyl Ester (FAME).[2][3]

-

Silylation: The hydroxyl group (-OH) is converted into a trimethylsilyl (B98337) (TMS) ether (-O-TMS).[1][3]

This application note provides a detailed protocol for the derivatization of this compound for subsequent GC-MS analysis.

Principle of the Method

The derivatization process significantly enhances the volatility and thermal stability of this compound, leading to improved chromatographic separation and detection by GC-MS.[3] The formation of a Fatty Acid Methyl Ester (FAME) from the carboxylic acid group and a trimethylsilyl (TMS) ether from the hydroxyl group yields a derivative that is amenable to gas chromatography. The mass spectrum of the derivatized compound provides characteristic fragmentation patterns that allow for confident identification and quantification.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of this compound.

Materials and Reagents

-

This compound standard

-

Anhydrous Methanol (CH₃OH)

-

Boron trifluoride-methanol solution (BF₃-MeOH, 14% w/v)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (B92270)

-

Hexane (B92381) (GC grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas (high purity)

-

Micro-reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Pipettes and tips

Sample Preparation and Derivatization Workflow

The following diagram illustrates the key steps in the derivatization of this compound for GC-MS analysis.

Caption: Experimental workflow for the two-step derivatization of this compound.

Step-by-Step Protocol

1. Esterification to form Fatty Acid Methyl Ester (FAME)

-

Accurately weigh approximately 1 mg of the this compound sample into a 2 mL micro-reaction vial.

-

Add 500 µL of 14% Boron trifluoride-methanol solution to the vial.[1]

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a heating block or oven.[1]

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

-

Cap the vial and vortex vigorously for 1 minute to extract the FAME into the hexane layer.

-

Allow the layers to separate.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[3]

2. Silylation to form TMS Ether

-

Evaporate the hexane from the vial containing the FAME extract to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[3]

-

Add 50 µL of anhydrous pyridine to dissolve the dried residue.

-

Add 100 µL of BSTFA containing 1% TMCS to the vial.[3]

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 45 minutes.[3]

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of the derivatized this compound. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Temperature Program | Initial 80°C, hold for 2 min |

| Ramp at 10°C/min to 250°C | |

| Ramp at 5°C/min to 300°C, hold for 10 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Mass Range | m/z 50-600 |

| Scan Mode | Full Scan |

Data Presentation

The derivatization process is expected to be highly efficient. The following table summarizes the expected mass-to-charge ratios (m/z) of key fragment ions for the di-derivatized this compound (methyl ester, TMS ether). This data is crucial for the identification of the target analyte in the mass spectrum.

| Analyte | Molecular Weight (underivatized) | Molecular Weight (derivatized) | Key Fragment Ions (m/z) |

| This compound | 370.6 g/mol | 456.8 g/mol (as FAME-TMS) | M-15, M-57, and other characteristic fragments |

Note: The exact fragmentation pattern should be confirmed by analyzing a derivatized standard.

Logical Relationships in Derivatization

The success of the GC-MS analysis is critically dependent on the successful completion of both derivatization steps. The following diagram illustrates the logical relationship between the functional groups and the required derivatization reactions.

Caption: Logical flow from functional groups to the final derivatized product.

Conclusion

The described two-step derivatization protocol involving esterification followed by silylation is a robust and reliable method for the preparation of this compound for GC-MS analysis. This procedure effectively increases the volatility and thermal stability of the analyte, enabling accurate and sensitive quantification. Adherence to the detailed protocol and optimization of GC-MS parameters will ensure high-quality data for research, clinical, and drug development applications.

References

Application Notes and Protocols for the Sample Preparation of 2-Hydroxytricosanoic Acid from Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and preparation of 2-hydroxytricosanoic acid from biological tissues for analysis, primarily by gas chromatography-mass spectrometry (GC-MS). The methodologies described are based on established lipid extraction and derivatization techniques.

Application Note 1: Liquid-Liquid Extraction (LLE) for Total Lipid Extraction

Introduction

Liquid-liquid extraction is a foundational technique for the isolation of total lipids from biological matrices. The methods of Folch and Bligh & Dyer are the most widely used, employing a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract a broad range of lipids, including this compound, from homogenized tissues.[1][2][3] These methods are robust for various tissue types, particularly brain tissue, which is enriched in complex lipids.[1][4][5]

Principle

The tissue is first homogenized in a mixture of chloroform and methanol. This monophasic system disrupts cell membranes and solubilizes lipids. The subsequent addition of water or a saline solution induces a phase separation, resulting in an upper aqueous phase containing polar non-lipid components and a lower organic phase containing the lipids.[1][4] The lipid-containing lower phase is then collected for further processing.

Advantages

-

High recovery of a broad range of lipids.

-

Well-established and widely validated methods.

-

Suitable for a variety of biological tissues.

Limitations

-

Use of chlorinated solvents.

-

Can be labor-intensive for large sample numbers.

-

Potential for co-extraction of non-lipid contaminants, which may require additional purification steps.

Application Note 2: Solid-Phase Extraction (SPE) for Fractionation and Cleanup

Introduction

Solid-phase extraction is a powerful technique for the selective isolation and purification of fatty acids from complex lipid extracts.[6] SPE can be used as a cleanup step after LLE to remove interfering substances or to fractionate lipid classes. For this compound, both reversed-phase and anion-exchange SPE can be employed.

Principle

-

Reversed-Phase SPE (RP-SPE): Utilizes a nonpolar stationary phase (e.g., C18). Hydrophobic molecules like fatty acids are retained on the sorbent while polar impurities are washed away. The fatty acids are then eluted with a nonpolar organic solvent.

-

Anion-Exchange SPE (AX-SPE): Employs a positively charged stationary phase. At an appropriate pH, the negatively charged carboxyl group of the fatty acid binds to the sorbent. Neutral and cationic impurities are washed away, and the fatty acids are eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Advantages

-

High selectivity and efficient removal of interferences.[6]

-

Reduced solvent consumption compared to LLE.

-

Amenable to automation for high-throughput applications.

Limitations

-

Method development may be required to optimize recovery for specific analytes.

-

Recovery can be variable depending on the sorbent and elution conditions.

Application Note 3: Derivatization for GC-MS Analysis

Introduction

Due to its high boiling point and polar nature, this compound is not suitable for direct analysis by GC-MS. Derivatization is a critical step to increase its volatility and thermal stability.[7] A two-step derivatization process is typically employed: esterification of the carboxylic acid group followed by silylation of the hydroxyl group.

Principle

-

Esterification: The carboxylic acid is converted to its methyl ester (fatty acid methyl ester, FAME). This is commonly achieved using reagents like boron trifluoride in methanol (BF3-methanol) or by acid-catalyzed transesterification.[7]

-

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are highly effective for this purpose.[7][8][9]

The resulting derivatized this compound (2-TMS-tricosanoic acid methyl ester) is volatile and produces characteristic mass spectra, allowing for sensitive and specific quantification by GC-MS.

Advantages

-

Enables the analysis of non-volatile compounds by GC-MS.

-

Improves chromatographic peak shape and resolution.

-

Enhances detector response and sensitivity.

Limitations

-

Derivatization reactions need to be optimized to ensure complete conversion.

-